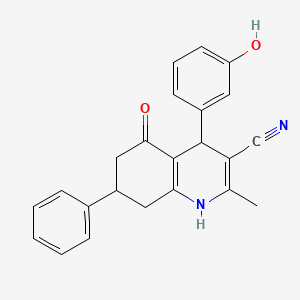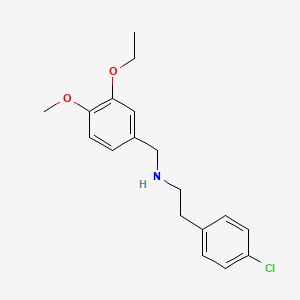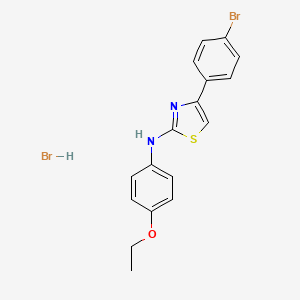
3,5-dimethyl-1'-(2-phenylethyl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-1'-(2-phenylethyl)-1,4'-bipiperidine, also known as DMBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBP is a bipiperidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 3,5-dimethyl-1'-(2-phenylethyl)-1,4'-bipiperidine is not fully understood, but it is believed to act as a modulator of various receptors, including the sigma-1 receptor and dopamine receptors. This compound has been shown to bind to the sigma-1 receptor with high affinity, which may be responsible for its potential therapeutic effects. Additionally, this compound has been shown to modulate the activity of dopamine receptors, which may be involved in its potential effects on neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its potential to modulate the activity of dopamine receptors, which may be involved in its potential therapeutic effects. Additionally, this compound has been shown to have potential anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases. This compound has also been shown to have potential antioxidant effects, which may be useful in the treatment of various oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-dimethyl-1'-(2-phenylethyl)-1,4'-bipiperidine has several advantages for lab experiments, including its high purity and yield when synthesized using various methods. Additionally, this compound has been shown to have relatively low toxicity, which makes it suitable for use in various in vitro and in vivo experiments. However, this compound has some limitations for lab experiments, including its relatively low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3,5-dimethyl-1'-(2-phenylethyl)-1,4'-bipiperidine, including its potential therapeutic applications in various diseases, including neurological disorders, inflammatory diseases, and oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on various receptors. Further studies are also needed to investigate the potential side effects of this compound and its potential interactions with other drugs. Finally, further studies are needed to investigate the potential use of this compound in combination with other drugs for the treatment of various diseases.
Métodos De Síntesis
3,5-dimethyl-1'-(2-phenylethyl)-1,4'-bipiperidine can be synthesized using various methods, including the reaction of 1,4-dibromobutane with 1-(2-phenylethyl)piperidine in the presence of a base, or the reaction of 1,4-dibromobutane with 1-(2-phenylethyl)piperidine in the presence of palladium on carbon. Another method involves the reaction of 1-(2-phenylethyl)piperidine with 1,4-dibromo-2-butene in the presence of a base. These methods have been used to synthesize this compound with high yields and purity.
Aplicaciones Científicas De Investigación
3,5-dimethyl-1'-(2-phenylethyl)-1,4'-bipiperidine has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including depression, anxiety, and schizophrenia. In neuroscience, this compound has been studied for its potential to modulate the activity of dopamine receptors, which are involved in various neurological disorders. In pharmacology, this compound has been investigated for its potential to act as a ligand for various receptors, including the sigma-1 receptor.
Propiedades
IUPAC Name |
3,5-dimethyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2/c1-17-14-18(2)16-22(15-17)20-9-12-21(13-10-20)11-8-19-6-4-3-5-7-19/h3-7,17-18,20H,8-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDIJYHBHFHSQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2CCN(CC2)CCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-({[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]-N-phenyl-1-piperazinecarbothioamide](/img/structure/B5006134.png)
![3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5006144.png)
![N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine oxalate](/img/structure/B5006148.png)
![N~1~-(sec-butyl)-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5006152.png)


![N-butyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B5006175.png)
![11-(2-butoxyphenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5006179.png)
![(4-biphenylylmethyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5006186.png)


![3-{3-[2-(diphenylphosphoryl)ethyl]-1,3-oxazolidin-2-yl}pyridine](/img/structure/B5006213.png)
![1-[2-(4-methyl-1-piperazinyl)ethyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5006217.png)